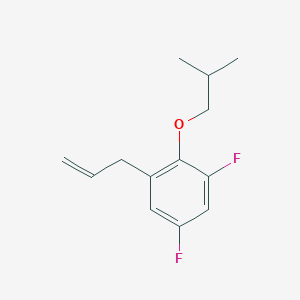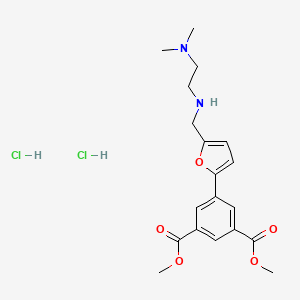![molecular formula C25H25NO2 B12639795 Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate CAS No. 918812-83-6](/img/structure/B12639795.png)
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate is an organic compound with a complex structure that includes a dibenzylamino group attached to a phenyl ring, which is further connected to a but-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate typically involves the reaction of 3-(dibenzylamino)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-enoate moiety to a single bond, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkoxy groups.
Applications De Recherche Scientifique
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, influencing the activity of enzymes or signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of a dibenzylamino group.
Methyl 3-(benzylamino)but-2-enoate: Contains a benzylamino group instead of a dibenzylamino group.
Methyl 3-(dimethylamino)but-2-enoate: Contains a dimethylamino group instead of a dibenzylamino group.
Uniqueness
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate is unique due to the presence of the dibenzylamino group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918812-83-6 |
|---|---|
Formule moléculaire |
C25H25NO2 |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate |
InChI |
InChI=1S/C25H25NO2/c1-20(16-25(27)28-2)23-14-9-15-24(17-23)26(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-17H,18-19H2,1-2H3 |
Clé InChI |
DLDMMYXTHJBSPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
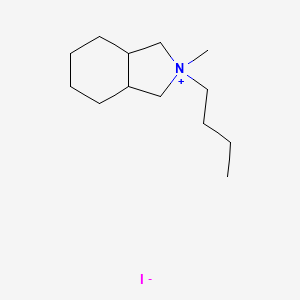

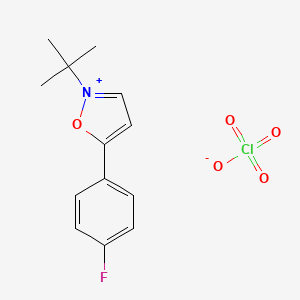

![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
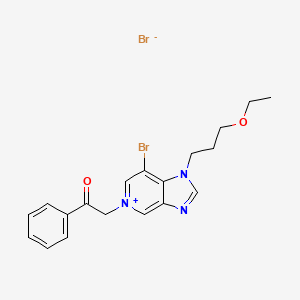
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
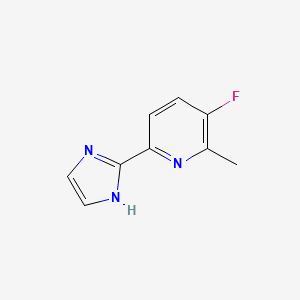
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)
